1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propan-1-one
Overview
Description
The compound “1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propan-1-one” is a chemical substance with the CAS Number: 1282827-40-0 . It has a molecular weight of 258.34 and its IUPAC name is 1-{3,5-dimethyl-1-[2-(methylsulfonyl)ethyl]-1H-pyrazol-4-yl}-1-propanone . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H18N2O3S/c1-5-10(14)11-8(2)12-13(9(11)3)6-7-17(4,15)16/h5-7H2,1-4H3 . This code provides a detailed description of the molecule’s structure and stereochemistry.Physical And Chemical Properties Analysis
This compound has a molecular weight of 258.34 . It is a powder that is stored at room temperature .Scientific Research Applications
Deuteration in Bioanalytical Standards
The compound has been used in the synthesis of deuterated PF-2413873, specifically for its application as a bioanalytical standard in clinical trials. The research demonstrated a base-catalyzed exchange in the synthesis process, highlighting the compound's potential in creating labeled molecules for analytical purposes (Rozze & Fray, 2009).
Organometallic Chemistry
In the field of organometallic chemistry, derivatives of pyrazole-based compounds, similar to the one , have been synthesized and characterized. These compounds show interesting behaviors in solutions, hinting at potential applications in various chemical processes (Lobbia et al., 1989). Moreover, compounds with mercury(I) and mercury(II) have been synthesized using bispyrazolylalkanes, revealing structural insights and potential applications in coordination chemistry (Cingolani et al., 1987).
Ligand Coordination and Polymerization
The compound is also pertinent in the synthesis of diorganotin(IV) derivatives, highlighting its role in ligand coordination and chain formation in polymer structures. This suggests its potential use in creating complex polymer structures with specific properties (Cui et al., 2005).
Structural Studies and Catalysis
Studies have also focused on the structural aspects of similar pyrazole-based compounds, revealing insights into their molecular structure and potential applications in various fields including catalysis (Silva et al., 2019). The compound has shown efficacy in initiating the ring-opening polymerization of rac-lactide, indicating its potential use in the synthesis of polylactic acid materials (Otero et al., 2017).
properties
IUPAC Name |
1-[3,5-dimethyl-1-(2-methylsulfonylethyl)pyrazol-4-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-5-10(14)11-8(2)12-13(9(11)3)6-7-17(4,15)16/h5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJPGLDQWUOUAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(N(N=C1C)CCS(=O)(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-yl]propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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